Serelaxin is derived from human relaxin-2, a naturally occurring hormone produced during pregnancy. It belongs to the class of peptide hormones and is classified as a G protein-coupled receptor agonist. The primary receptors involved in its action are the relaxin family peptide receptor 1 and the endothelial B receptor, which facilitate various downstream signaling pathways leading to vasodilation and improved renal function .
The synthesis of serelaxin involves recombinant DNA technology, where the gene encoding human relaxin-2 is inserted into a suitable expression system, such as mammalian or yeast cells. This allows for the production of the peptide in a controlled environment.
The peptide is typically purified using chromatographic techniques to ensure high purity and biological activity. In recent developments, semisynthetic methodologies have been explored to create long-acting analogs of relaxin-2 by conjugating fatty acids to enhance pharmacokinetic properties . These methods may improve the clinical efficacy of serelaxin by prolonging its half-life in circulation.
The molecular formula of serelaxin is , with a molecular weight of approximately 5.96 kilodaltons. The structure consists of multiple disulfide bonds that stabilize its conformation, which is crucial for its biological activity .
The detailed structural representation shows that serelaxin contains several important functional groups that contribute to its interaction with receptors and subsequent biological effects. The presence of cysteine residues allows for the formation of intra- and inter-chain disulfide bonds, which are essential for maintaining its three-dimensional structure necessary for receptor binding .
Serelaxin undergoes various biochemical reactions upon administration. Its primary action involves binding to the relaxin receptors on endothelial cells, leading to a cascade of intracellular signaling events.
Upon receptor binding, serelaxin activates nitric oxide synthase, resulting in increased production of nitric oxide—a potent vasodilator. Additionally, it inhibits vasoconstrictors such as angiotensin II and endothelin, further promoting vasodilation and enhancing renal blood flow .
The mechanism by which serelaxin exerts its effects involves multiple pathways:
Clinical studies have demonstrated that serelaxin can reduce pulmonary arterial pressure and improve symptoms associated with heart failure, although it has shown mixed results regarding mortality benefits .
Serelaxin is typically administered intravenously due to its peptide nature, which limits oral bioavailability. It has a half-life averaging 5.28 days when administered at therapeutic doses.
The compound exhibits stability under physiological conditions but may be sensitive to extreme pH levels or temperature variations. Its solubility profile is conducive for intravenous administration but requires careful formulation to maintain stability during storage .
Serelaxin has been primarily studied for its therapeutic potential in acute heart failure management due to its ability to improve hemodynamics and renal function. Beyond heart failure, research indicates potential applications in conditions characterized by fibrosis and inflammation, such as scleroderma and preeclampsia . Additionally, ongoing investigations aim to explore its utility in enhancing vascular relaxation responses in various cardiovascular diseases.
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.:
CAS No.: 1824353-95-8
CAS No.: 946349-58-2